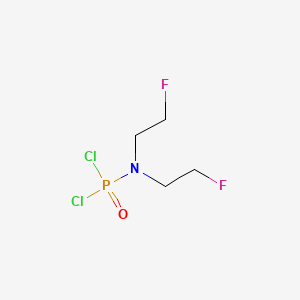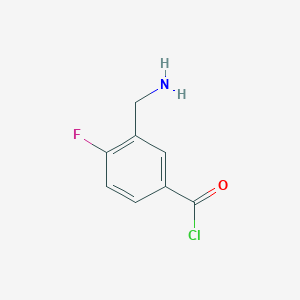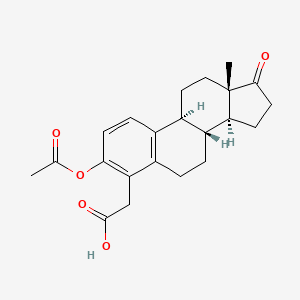
Daidzein-4'-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of phytoestrogen, which means it can mimic the effects of estrogen in the body. Daidzein-4’-glucoside has garnered significant attention due to its various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daidzein-4’-glucoside can be synthesized through enzymatic glycosylation. One common method involves the use of β-glucosidase to glycosylate daidzein, resulting in the formation of daidzein-4’-glucoside . This reaction typically occurs under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods: In industrial settings, daidzein-4’-glucoside is often produced through bioconversion processes using cultured plant cells or microorganisms. These methods leverage the natural biosynthetic pathways of the host organisms to convert daidzein into its glucoside form . This approach is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Daidzein-4’-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase can convert daidzein-4’-glucoside back to its aglycone form, daidzein.
Oxidation: Oxidative reactions can be carried out using reagents like hydrogen peroxide or molecular oxygen under catalytic conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Daidzein
Oxidation: Various oxidized derivatives of daidzein
Reduction: Reduced forms of daidzein
Scientific Research Applications
Daidzein-4’-glucoside has a wide range of applications in scientific research:
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and diabetes .
- Studied for its neuroprotective and anti-inflammatory properties .
Industry:
Mechanism of Action
Daidzein-4’-glucoside exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of estrogen in the body . It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation . Additionally, it has been shown to inhibit enzymes such as aldehyde dehydrogenase, contributing to its diverse biological activities .
Comparison with Similar Compounds
Genistein-4’-glucoside (Genistin): Another isoflavone glycoside found in soybeans, known for its antioxidant and anticancer properties.
Glycitein-4’-glucoside (Glycitin): Found in soybeans, it has similar estrogenic and antioxidant activities.
Uniqueness: Daidzein-4’-glucoside is unique due to its specific glycosylation pattern, which influences its bioavailability and biological activity. Compared to genistin and glycitin, daidzein-4’-glucoside has been more extensively studied for its potential therapeutic applications, particularly in the context of cancer and cardiovascular diseases .
Properties
Molecular Formula |
C21H20O9 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
7-hydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
FIENOOOOPYEDMI-QNDFHXLGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)










